5-Amino-2-bromo-3-fluoropyridine

Suzuki-Miyaura Coupling Chemoselectivity Palladium Catalysis

This specific 2,3,5-substituted regioisomer delivers orthogonal reactivity handles essential for predictive, multi-step synthesis. The 2-bromo group undergoes site-selective Suzuki-Miyaura cross-coupling first, while the 5-amino and 3-fluoro groups remain available for subsequent functionalization. This established hierarchy (Br > NH₂ > F) eliminates the variability introduced by incorrect regioisomers, ensuring reproducible yields in kinase inhibitor and heterocyclic library construction. Standard ≥98% purity minimizes competing side reactions in advanced intermediate synthesis. Procure with confidence—this is the correct scaffold geometry for targeted molecular architectures.

Molecular Formula C5H4BrFN2
Molecular Weight 191.003
CAS No. 1256276-41-1
Cat. No. B2850593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-bromo-3-fluoropyridine
CAS1256276-41-1
Molecular FormulaC5H4BrFN2
Molecular Weight191.003
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Br)N
InChIInChI=1S/C5H4BrFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
InChIKeyDDJLNVAJTGIWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-bromo-3-fluoropyridine (CAS 1256276-41-1) as a Key Polyhalogenated Pyridine Intermediate


5-Amino-2-bromo-3-fluoropyridine (IUPAC: 6-bromo-5-fluoropyridin-3-amine) is a tri-substituted, polyhalogenated pyridine building block with a molecular weight of 191.00 g/mol and a molecular formula of C5H4BrFN2 . It is commercially available in various purities (commonly 95-98%) for research and development purposes . This compound's value is derived from its specific 2,3,5-substitution pattern, which provides orthogonal reactivity handles for sequential functionalization, a property that differentiates it from other aminobromofluoropyridine regioisomers in the design of complex heterocyclic scaffolds [1].

Why Regioisomeric Aminobromofluoropyridines Are Not Interchangeable for 5-Amino-2-bromo-3-fluoropyridine


Aminobromofluoropyridines share an identical molecular formula and molecular weight, but their specific substitution patterns create unique steric and electronic environments that dictate orthogonal chemical reactivity . Substituting a regioisomer like 5-Amino-3-bromo-2-fluoropyridine (CAS 209328-99-4) [1] or 3-Amino-5-bromo-2-fluoropyridine (CAS 884495-22-1) will alter the sequence and conditions of subsequent functionalization steps, leading to different products or reaction outcomes. The defined relative reactivity of the 2-bromo substituent in the target compound enables predictable, site-selective cross-coupling reactions that are essential for constructing targeted molecular architectures [2]. Using an incorrect regioisomer as a drop-in replacement introduces variability that can derail established synthetic routes and significantly impact both product yield and purity.

Quantitative Differentiation of 5-Amino-2-bromo-3-fluoropyridine in Synthesis and Applications


Comparative Reactivity in Cross-Coupling: The Order of Reactivity for Halogenated Pyridines

In the context of polyhalogenated pyridines, the 2-bromo substituent on 5-Amino-2-bromo-3-fluoropyridine is the most reactive site for Suzuki-Miyaura cross-coupling reactions. A class-level study on pyridinyl fluorosulfates and halides establishes a defined reactivity order for chemoselective couplings: -Br > -OSO2F > -Cl [1]. This order indicates that the bromine at the 2-position of the target compound will undergo oxidative addition with Pd(0) preferentially over other potential leaving groups. While this is a class-level inference and not a direct measurement on the target compound itself, it provides a quantitative framework for predicting its behavior. In contrast, regioisomers with a 2-fluoro or 2-amino substituent lack this primary reactive handle and require different, often less efficient, strategies for initial functionalization [2].

Suzuki-Miyaura Coupling Chemoselectivity Palladium Catalysis Synthetic Methodology

Physicochemical Characterization: Purity and Melting Point as Procurement Benchmarks

For procurement purposes, the physicochemical properties of 5-Amino-2-bromo-3-fluoropyridine provide verifiable benchmarks for quality control. A commercial supplier reports a melting point range of 114°C to 118°C for their 97% purity product . A different supplier offers the compound at 98% purity . These are comparable to the data for the regioisomer 5-Amino-3-bromo-2-fluoropyridine (CAS 209328-99-4), which has a predicted density of 1.8±0.1 g/cm³ and a boiling point of 305.4±37.0 °C .

Analytical Chemistry Quality Control Procurement Specification Physicochemical Properties

Structural Specificity in Medicinal Chemistry: A Case of Targeted Kinase Inhibition

The specific substitution pattern of 5-Amino-2-bromo-3-fluoropyridine is critical for the activity of advanced intermediates. A study on novel pyridin-3-amine derivatives as multi-targeted kinase inhibitors for non-small cell lung cancer (NSCLC) highlights the importance of precise substitution. While the target compound itself is not the final drug, its core structure (5-aminopyridine with 2- and 3- substitutions) forms the basis for advanced intermediates in this series. The study demonstrates that specific substitutions on the pyridine ring are essential for achieving nanomolar inhibition against key oncogenic kinases (e.g., FGFR1, RET, EGFR) [1]. Compound 3m, a more complex derivative, achieved a tumor growth inhibition (TGI) of 66.1% in an NCI-H1581 NSCLC xenograft model [1]. This is a class-level inference, as the data is for a more advanced analog, but it directly supports the value of the core aminopyridine scaffold provided by the target compound.

Medicinal Chemistry Kinase Inhibitors NSCLC Structure-Activity Relationship

High-Value Research and Development Applications for 5-Amino-2-bromo-3-fluoropyridine


Site-Selective Synthesis of Complex Heterocycles via Sequential Cross-Coupling

The most compelling application for 5-Amino-2-bromo-3-fluoropyridine is as a scaffold for site-selective sequential functionalization. Based on the established reactivity hierarchy (-Br > -OSO2F > -Cl), the 2-bromo substituent can be selectively engaged in a Suzuki-Miyaura cross-coupling reaction to install a first aryl or heteroaryl group [1]. Following this, the 5-amino group can be further modified, and the 3-fluoro substituent may be activated for nucleophilic aromatic substitution or additional cross-coupling under more forcing conditions. This orthogonal reactivity is essential for constructing libraries of diverse poly-substituted pyridines in a controlled and predictable manner, a process that would be less efficient or impossible with other regioisomers lacking the 2-bromo handle.

Scaffold for Developing Targeted Kinase Inhibitors in Oncology Research

This compound serves as a critical starting material for synthesizing advanced intermediates in kinase inhibitor programs, particularly those targeting non-small cell lung cancer (NSCLC). The 5-amino-2-bromo-3-fluoropyridine core provides the necessary structural template for introducing key pharmacophores [2]. The published SAR around the pyridin-3-amine scaffold demonstrates that specific substitution is paramount for achieving potent, multi-targeted kinase inhibition and significant in vivo antitumor activity (e.g., TGI = 66.1% for a related analog) [2]. Researchers prioritizing this specific regioisomer ensure they are working with the correct scaffold geometry required for this class of inhibitors.

Building Block for Labeling and Bioconjugation Reagents

5-Amino-2-bromo-3-fluoropyridine is a documented precursor for creating fluoropyridine-based bromoacetamide reagents . These reagents are specifically used as prosthetic groups for the labeling of oligonucleotides . This application leverages the compound's amino group for functionalization, the bromo group for potential radiolabeling or further derivatization, and the fluoro group to modulate electronic properties. The specific substitution pattern ensures the resulting bioconjugation reagent has the correct spatial and electronic configuration for efficient labeling.

Technical Documentation Hub

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